N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-chloro-2-methoxybenzamide
Description
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-chloro-2-methoxybenzamide is a synthetic small molecule characterized by a pyrimidine core substituted with a benzo[d][1,3]dioxol-5-ylmethoxy group at the 6-position and a 5-chloro-2-methoxybenzamide moiety at the 4-position. The benzodioxole ring (a methylenedioxy bridge fused to benzene) confers metabolic stability by reducing oxidative degradation, while the chloro and methoxy substituents on the benzamide enhance lipophilicity and target binding affinity .
Properties
IUPAC Name |
N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-5-chloro-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O5/c1-26-15-5-3-13(21)7-14(15)20(25)24-18-8-19(23-10-22-18)27-9-12-2-4-16-17(6-12)29-11-28-16/h2-8,10H,9,11H2,1H3,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFWTKQVNGOKJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=NC=N2)OCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl structure have been reported to exhibit anticancer activity against various cancer cell lines. These compounds are designed based on the activity of indoles against cancer cells.
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
It is known that similar compounds can modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This can lead to mitotic blockade and cell apoptosis, which are key mechanisms in the action of many anticancer agents.
Result of Action
Similar compounds have been found to exhibit good selectivity between cancer cells and normal cells. This suggests that the compound may have a preferential cytotoxic effect on cancer cells.
Biological Activity
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-chloro-2-methoxybenzamide (CAS Number: 1396862-27-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive review of its biological properties, including mechanisms of action, structure-activity relationships, and relevant case studies.
The molecular formula of this compound is C20H16ClN3O5, with a molecular weight of 413.8 g/mol. The compound's structure features a benzo[d][1,3]dioxole moiety that is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C20H16ClN3O5 |
| Molecular Weight | 413.8 g/mol |
| CAS Number | 1396862-27-3 |
Research indicates that this compound primarily targets microtubules and their component protein tubulin, modulating microtubule assembly. This interaction leads to significant effects on the cell cycle, particularly causing cell cycle arrest at the S phase. The resultant impact on cellular proliferation suggests a potent anticancer activity against various cancer cell lines .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- Cell Viability Assays : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (human lung carcinoma). The IC50 values were reported to be approximately 6.26 μM for HCC827 and 6.48 μM for NCI-H358, indicating strong anti-proliferative effects .
- Mechanistic Studies : The compound's mechanism involves the inhibition of tubulin polymerization, leading to disrupted microtubule dynamics essential for mitosis. This disruption triggers apoptosis in cancer cells .
- Comparative Studies : When compared with other similar compounds featuring the benzo[d][1,3]dioxol structure, this compound demonstrated superior activity against various cancer cell lines.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
- Chlorine Substitution : The presence of chlorine at the 5-position enhances lipophilicity and receptor binding affinity.
- Methoxy Groups : The methoxy groups contribute to increased solubility and bioavailability, which are critical for effective therapeutic action.
Study 1: Anticancer Efficacy
A study published in Frontiers in Chemistry evaluated the anticancer efficacy of various derivatives of benzothiazole and pyrimidine compounds. The results indicated that compounds similar to this compound exhibited significant inhibition of tumor growth in vivo models .
Study 2: Inflammation Modulation
Another research focused on the anti-inflammatory properties associated with compounds containing the benzo[d][1,3]dioxole moiety. It was found that these compounds could significantly reduce pro-inflammatory cytokines like IL-6 and TNF-alpha in cellular assays .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules from the evidence, focusing on molecular features, synthesis pathways, and implied pharmacological profiles.
Structural Analogues
Pharmacological Implications
- Metabolic Stability : The benzodioxole moiety in the target compound and M5 reduces susceptibility to cytochrome P450 oxidation, a critical feature for oral bioavailability in ERAs .
- Target Selectivity : The 5-chloro-2-methoxybenzamide group may enhance binding to kinase ATP pockets or endothelin receptors, similar to analogs with halogenated aryl groups .
- Solubility vs. Lipophilicity : The hydroxyethyloxy group in M5 improves aqueous solubility compared to the target compound’s methoxybenzamide, which prioritizes membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
